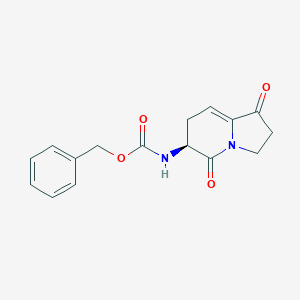![molecular formula C4N4PtSr B231620 Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate CAS No. 15725-26-5](/img/structure/B231620.png)
Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate, also known as ethyl ferulate, is a natural compound found in various plants. It is an ester of ferulic acid and has been widely studied for its potential therapeutic properties.
作用機序
The mechanism of action of Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate ferulate is not fully understood, but it is believed to involve multiple pathways. It has been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It also has been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification enzymes. Additionally, it has been shown to modulate various signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
Ethyl ferulate has been shown to have various biochemical and physiological effects. It has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of various diseases. It also has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
Ethyl ferulate has several advantages for lab experiments. It is a natural compound that can be easily synthesized from ferulic acid, which is readily available. It has been extensively studied and has been shown to have various therapeutic properties. However, there are also limitations to its use in lab experiments. Its low solubility in water can make it difficult to administer in vivo. Additionally, its stability can be affected by pH and temperature, which can affect its efficacy.
将来の方向性
There are several future directions for the study of Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate ferulate. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the product. Another area of research is the investigation of its potential use as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, the development of new formulations and delivery methods could improve its solubility and stability, making it more suitable for in vivo use.
合成法
Ethyl ferulate can be synthesized through the esterification reaction between ferulic acid and ethanol. This reaction can be catalyzed by various acidic catalysts, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions for several hours until the desired product is obtained. The purity of the product can be improved through recrystallization or column chromatography.
科学的研究の応用
Ethyl ferulate has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. These properties make it a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
特性
| 15725-26-5 | |
分子式 |
C4N4PtSr |
分子量 |
248.27 g/mol |
IUPAC名 |
ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C14H16O4/c1-4-18-14(16)13(10(2)15)9-11-5-7-12(17-3)8-6-11/h5-9H,4H2,1-3H3 |
InChIキー |
MXDVNECCWOURRH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)OC)C(=O)C |
正規SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)OC)C(=O)C |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


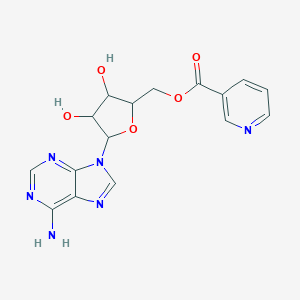
![2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B231547.png)
![1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro-](/img/structure/B231553.png)
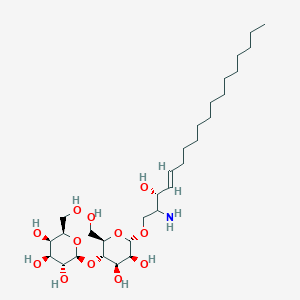
![1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene](/img/structure/B231556.png)
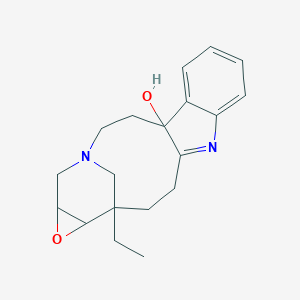

![1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone](/img/structure/B231564.png)
![2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene](/img/structure/B231565.png)

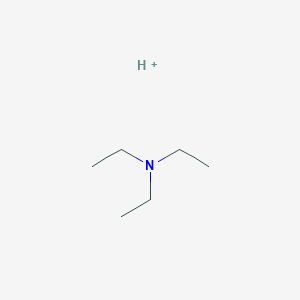
![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)
